![molecular formula C18H16Cl2N7O4+ B14462953 Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium CAS No. 72334-51-1](/img/structure/B14462953.png)
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium is a complex organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium typically involves multiple steps, starting with the preparation of the indazole core The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives
Cyclization: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the indazole core.
Nitration: The indazole core is then subjected to nitration using concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Halogenation: The chloro group is introduced at the 3-position through halogenation using reagents like thionyl chloride or phosphorus pentachloride.
Quaternization: The final step involves the quaternization of the dimethylamino group with an alkylating agent to form the dimethylazanium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols to form new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution of the chloro group.
科学研究应用
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium involves its interaction with biological targets at the molecular level. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Chloro-6-nitroindazole: Lacks the dimethylazanium group but shares similar core structure and reactivity.
6-Nitroindazole: Lacks the chloro group but has similar biological activities.
3-Chloroindazole: Lacks the nitro group but can undergo similar chemical reactions.
Uniqueness
Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential applications. The dimethylazanium group further increases its solubility and bioavailability, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
72334-51-1 |
|---|---|
分子式 |
C18H16Cl2N7O4+ |
分子量 |
465.3 g/mol |
IUPAC 名称 |
bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium |
InChI |
InChI=1S/C18H16Cl2N7O4/c1-27(2,9-23-15-7-11(25(28)29)3-5-13(15)17(19)21-23)10-24-16-8-12(26(30)31)4-6-14(16)18(20)22-24/h3-8H,9-10H2,1-2H3/q+1 |
InChI 键 |
SLZALKAAVNMXEV-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl)CN3C4=C(C=CC(=C4)[N+](=O)[O-])C(=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
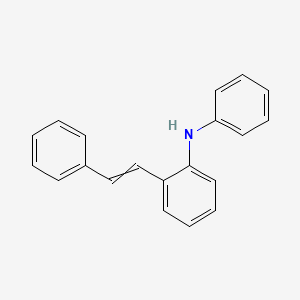
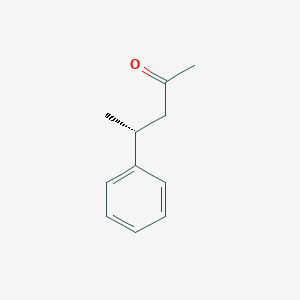
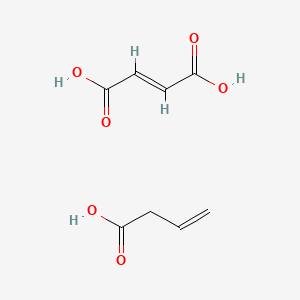
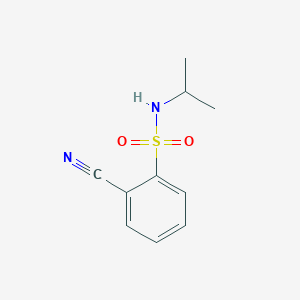
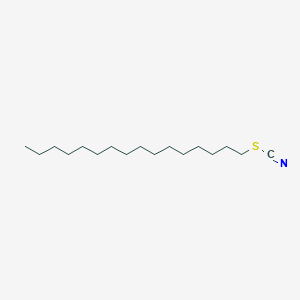
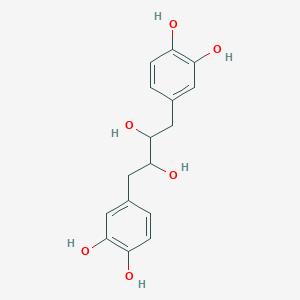
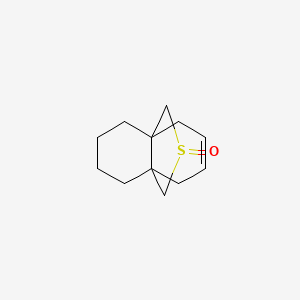

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
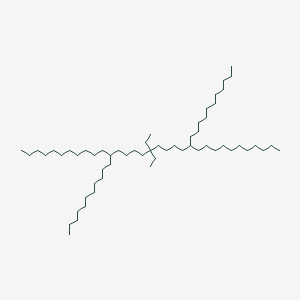
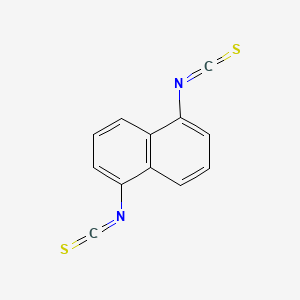
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
